molecular formula C21H18N4O3S3 B11286126 N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11286126
M. Wt: 470.6 g/mol
InChI Key: GANIKRPPSWULON-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with thiazole and pyrimidine rings. Key structural attributes include:

  • 7-oxo group: Introduces polarity and hydrogen-bond acceptor capacity.
  • 3-(o-tolyl) substitution: A methyl-substituted aromatic ring at position 3, influencing steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C21H18N4O3S3

Molecular Weight

470.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

GANIKRPPSWULON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C21H18N4O3S3
Molecular Weight: 470.6 g/mol
IUPAC Name: N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
InChI Key: GANIKRPPSWULON-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazolidine derivatives with various aromatic amines and carbonyl compounds. The synthesis typically includes the formation of thiazolidinone moieties which are then modified to yield the target compound. Various reaction conditions and catalysts can influence the yield and purity of the final product.

Antimicrobial Properties

Research has indicated that thiazolidine derivatives exhibit antimicrobial activity against various pathogens. The compound this compound has been studied for its potential to inhibit bacterial growth and fungal infections. For instance, derivatives of thiazolidines have shown effectiveness against strains of Staphylococcus aureus and Candida albicans .

Anticancer Activity

Several studies have explored the anticancer properties of this compound and related thiazolidine derivatives. For example, a study demonstrated that certain thiazolidinones exhibited cytotoxic effects on glioblastoma cells by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Inhibitory Effects on Enzymes

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, some thiazolidine derivatives have shown promising results in inhibiting serine proteases involved in cancer progression . This suggests potential applications in developing therapeutic agents for cancer treatment.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes crucial for tumor growth and microbial survival.
  • Membrane Interaction: Its structure allows it to interact with cell membranes, affecting permeability and leading to cell death in pathogens.
  • Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Research Findings

  • Anticancer Studies: Research indicates that thiazolidine derivatives can reduce tumor size in animal models when administered at specific dosages .
    StudyCompoundEffectReference
    Da Silva et al.ThiazolidinonesCytotoxicity against glioblastoma
    Unnamed StudyVarious ThiazolidinesAntimicrobial activity
  • Enzyme Inhibition Studies: A study reported that certain derivatives exhibited significant inhibition against serine proteases with IC50 values indicating potent activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous derivatives:

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine 3-(o-tolyl), 7-oxo, N-(2-methoxyphenyl)acetamide Not explicitly reported; inferred enzyme inhibition -
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), ethyl ester Pharmacological interest (e.g., kinase inhibition)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone 5-benzylidene, N-(2-methylphenyl)acetamide Antimicrobial, anti-inflammatory
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidine 4-methyl, 6-oxo, thioether-linked acetamide Anticancer, antiviral
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole-triazine hybrid Trichloroethyl, acetamide, thiadiazole Intermediate in triazine synthesis

Key Comparative Insights

Core Structure Variations: Thiazolo[4,5-d]pyrimidine (target compound) vs. thiazolo[3,2-a]pyrimidine (): The fused ring orientation alters electronic distribution and steric accessibility. The latter’s benzylidene group enhances π-π stacking but reduces solubility . Thiazolidinone (): Lacks the fused pyrimidine ring, reducing planarity and likely altering target selectivity .

Substituent Impact: o-Tolyl vs. Trimethoxybenzylidene: The o-tolyl group in the target compound provides moderate hydrophobicity compared to the polar trimethoxy group in , suggesting divergent bioavailability . N-(2-methoxyphenyl)acetamide vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves thioalkylation of a thiazolo[4,5-d]pyrimidine precursor, analogous to methods in for pyrimidine-thioacetamides .
  • highlights reflux conditions with acetic acid/anhydride for cyclization, a common approach for fused heterocycles .

Crystallographic and Conformational Data :

  • The thiazolo[3,2-a]pyrimidine in adopts a flattened boat conformation due to puckering at C5, stabilized by C–H···O hydrogen bonds . The target compound’s 7-oxo and thioxo groups may similarly influence crystal packing and intermolecular interactions.

Bioactivity Inference: Pyrimidine and thiazole derivatives are known for enzyme inhibition (e.g., kinases, dihydrofolate reductase) .

Research Findings and Implications

  • Structural Optimization : Substituting the o-tolyl group with electron-withdrawing groups (e.g., nitro) could enhance electrophilicity for covalent target binding.
  • Lumping Strategy Relevance : suggests structurally similar compounds (e.g., thiazolo-pyrimidines) may share degradation pathways or bioactivity trends, aiding predictive modeling .

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